1-苯基-5-(三氟甲基)-1H-吡唑-4-甲酰肼

描述

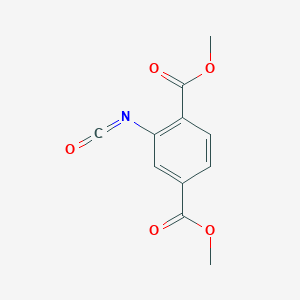

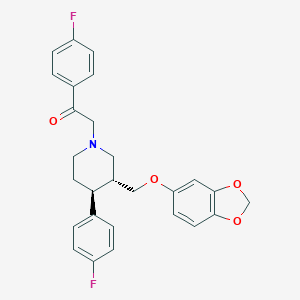

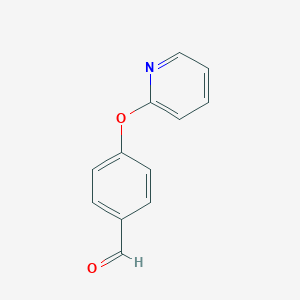

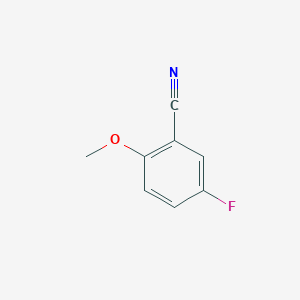

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing three carbon atoms and two nitrogen atoms in adjacent positions. This compound, in particular, is noted for its incorporation of a trifluoromethyl group, which can significantly affect its chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves cyclocondensation reactions, starting from appropriate precursors like trifluoroacetic acid derivatives and hydrazides. These reactions yield various carbohydrazide derivatives, including those with a trifluoromethyl group attached to the pyrazole ring (Bonacorso et al., 2012).

Molecular Structure Analysis

The molecular structure of these compounds can be determined through spectroscopic techniques and single-crystal X-ray diffraction. They typically exhibit interesting conformational features due to the presence of the trifluoromethyl group. The molecular structure is often confirmed by comparing experimental data with theoretical calculations, such as DFT (Density Functional Theory) (Karrouchi et al., 2020).

Chemical Reactions and Properties

Compounds like 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide participate in various chemical reactions, including nucleophilic substitutions due to the active hydrogen atoms in the carbohydrazide moiety. Their reactivity can also be influenced by the electron-withdrawing trifluoromethyl group, which can make the adjacent carbon more electrophilic.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are significantly influenced by the molecular structure. The presence of the trifluoromethyl group tends to increase the compound's hydrophobicity, affecting its solubility in different solvents.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, are heavily influenced by the functional groups present in the molecule. The trifluoromethyl group is highly electronegative, which affects the electron density distribution within the molecule and can lead to unique reactivity patterns compared to other pyrazole derivatives.

科学研究应用

I also found a study on the design, synthesis, and molecular docking of some derivatives of 1,2,4-oxadiazole . These derivatives have shown potential as anti-inflammatory agents . The study involved the synthesis of a series of 3,5-substituted-1,2,4-oxadiazole derivatives, and some of the compounds exhibited profound activity when compared to the standard drug . The molecular docking and SAR studies were carried out to gain more insights about the promising activity profile of the synthesized molecules .

I also found a study on the design, synthesis, and molecular docking of some derivatives of 1,2,4-oxadiazole . These derivatives have shown potential as anti-inflammatory agents . The study involved the synthesis of a series of 3,5-substituted-1,2,4-oxadiazole derivatives, and some of the compounds exhibited profound activity when compared to the standard drug . The molecular docking and SAR studies were carried out to gain more insights about the promising activity profile of the synthesized molecules .

属性

IUPAC Name |

1-phenyl-5-(trifluoromethyl)pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O/c12-11(13,14)9-8(10(19)17-15)6-16-18(9)7-4-2-1-3-5-7/h1-6H,15H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPIIZJILLCOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380086 | |

| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822006 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |

CAS RN |

175137-32-3 | |

| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)